N-butyl-2-(4-fluorophenyl)acetamide

Description

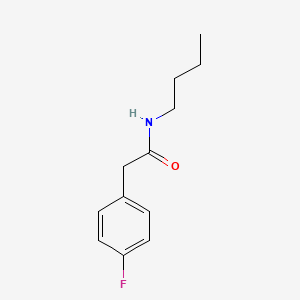

N-Butyl-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the α-carbon of the acetamide backbone and an N-butyl chain on the amide nitrogen.

Properties

IUPAC Name |

N-butyl-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-2-3-8-14-12(15)9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJYAZPLSQHUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with butyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of butyl chloroacetate, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-butyl-2-(4-fluorophenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Chloro vs. Hydroxy Groups: In , the 3-chloro-4-hydroxyphenyl derivative exhibits inhibitory activity against 17β-HSD2, suggesting that electron-withdrawing groups (Cl) and hydrogen-bond donors (OH) synergize for enzyme interaction. The target’s 4-fluoro group may lack this dual effect but offers improved metabolic resistance . Quinazoline Hybrids: The sulfanyl-quinazoline derivative () introduces a heterocyclic system, likely enhancing interactions with enzymatic active sites through aromatic stacking or hydrogen bonding .

- Side Chain Modifications: Butyl Chain: The N-butyl group in the target compound and its analogs (e.g., ) facilitates hydrophobic interactions with protein pockets, as demonstrated in 17β-HSD2 inhibition studies. Longer or branched chains (e.g., phenethyl in ) further enhance activity but may reduce solubility . Phenoxy vs.

- Functional Group Additions: Acryloyloxy-imino Group: This moiety () enables polymerization, directing applications toward materials science (e.g., coatings, hydrogels) rather than therapeutic use .

Structure-Activity Relationship (SAR) Trends

- Hydrophobic Interactions : Increasing alkyl chain length (e.g., butyl to phenethyl) correlates with enhanced enzyme inhibition, as seen in .

- Chloro and nitro groups () offer stronger electron-withdrawing effects but may reduce metabolic stability .

- Hybrid Systems : Quinazoline () or chromen () moieties expand π-π stacking capabilities, favoring interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.